But-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile
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Overview
Description
KW-5092: is a novel gastroprokinetic agent with both acetylcholinesterase inhibitory activity and acetylcholine release facilitatory activity. It is primarily used to enhance gastrointestinal motility, making it a potential treatment for gastrointestinal motility dysfunctions .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of KW-5092 involves multiple steps, starting with the preparation of the key intermediate, 5-(piperidinomethyl)-2-furanyl. This intermediate is then reacted with various reagents to form the final compound, 1-[2-[[[5-(piperidinomethyl)-2-furanyl]methyl]amino]ethyl]-2-imidazolidinylidene propanedinitrile fumarate .
Industrial Production Methods: : The industrial production of KW-5092 follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves strict control of temperature, pressure, and reaction time to achieve the desired outcome .
Chemical Reactions Analysis
Types of Reactions: : KW-5092 undergoes various chemical reactions, including:
Oxidation: KW-5092 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: KW-5092 can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Chemistry: : In chemistry, KW-5092 is used as a model compound to study the effects of acetylcholinesterase inhibition and acetylcholine release facilitation. It helps in understanding the mechanisms of gastrointestinal motility and the development of new gastroprokinetic agents .
Biology: : In biological research, KW-5092 is used to study the effects of acetylcholine on gastrointestinal motility. It helps in understanding the role of acetylcholine in the regulation of gastrointestinal functions .
Medicine: : In medicine, KW-5092 is being investigated for its potential use in treating gastrointestinal motility disorders such as gastroparesis and gastroesophageal reflux disease. It has shown promising results in preclinical studies .
Industry: : In the pharmaceutical industry, KW-5092 is used as a reference compound for the development of new gastroprokinetic drugs. It serves as a benchmark for evaluating the efficacy and safety of new compounds .
Mechanism of Action
KW-5092 exerts its effects through two main mechanisms:
Acetylcholinesterase Inhibition: KW-5092 inhibits the enzyme acetylcholinesterase, which breaks down acetylcholine. .
Acetylcholine Release Facilitation: KW-5092 facilitates the release of acetylcholine from enteric neurons, further enhancing gastrointestinal motility
Comparison with Similar Compounds
Similar Compounds
Metoclopramide: A dopamine D2-receptor antagonist with acetylcholine release facilitatory activity. .
Neostigmine: An acetylcholinesterase inhibitor that enhances small intestinal and colonic propulsion but delays gastric emptying
Uniqueness of KW-5092: : KW-5092 is unique in that it enhances gastrointestinal propulsion from the stomach to the colon, unlike metoclopramide and neostigmine, which affect only specific parts of the gastrointestinal tract .
Biological Activity
But-2-enedioic acid, also known as maleic acid, is a dicarboxylic acid that has garnered attention for its diverse biological activities. The compound , But-2-enedioic acid; 2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile], is a complex derivative with potential pharmacological applications. This article reviews its biological activity, supported by data tables and relevant research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : But-2-enedioic acid (maleic acid)
- Substituents :
- Piperidinyl group
- Furan derivative
- Imidazolidinylidene moiety
- Propanedinitrile side chain
This complex structure suggests potential interactions with various biological targets.
Antimicrobial Activity
Research indicates that derivatives of but-2-enedioic acid exhibit significant antimicrobial properties. For instance, certain analogs have demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. A study highlighted that specific derivatives inhibited bacterial growth at concentrations as low as 10 μg/mL, indicating a promising avenue for antibiotic development .
Cytotoxic Effects
In vitro studies have shown that the compound can induce cytotoxicity in various cancer cell lines. For example, it has been reported to inhibit the proliferation of HCT-116 colon cancer cells with an IC50 value of approximately 20 μM. This suggests that the compound may interfere with cellular processes critical for cancer cell survival .
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. Notably, it has been found to inhibit protein tyrosine kinases, which play a crucial role in signaling pathways related to cell growth and differentiation. This inhibition could provide a mechanism through which the compound exerts its cytotoxic effects .
Data Table: Summary of Biological Activities
Activity Type | Target Organism/Cell Type | Concentration (μg/mL) | Reference |
---|---|---|---|
Antimicrobial | MRSA | 10 | |
Cytotoxicity | HCT-116 cells | 20 | |
Enzyme Inhibition | Protein Tyrosine Kinase | IC50 ~20 |
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various maleic acid derivatives, including the compound in focus. The results indicated that modifications to the maleic acid core significantly enhanced activity against gram-positive bacteria, particularly MRSA. The study concluded that such derivatives could serve as lead compounds for developing new antibiotics .
Case Study 2: Cancer Cell Proliferation Inhibition
In another investigation, the cytotoxic effects of the compound were assessed on several cancer cell lines. The findings revealed that the compound effectively inhibited cell proliferation and induced apoptosis in HCT-116 cells. Mechanistic studies suggested that these effects were mediated through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Properties
CAS No. |
135017-85-5 |
---|---|
Molecular Formula |
C23H30N6O5 |
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;2-[1-[2-[[5-(piperidin-1-ylmethyl)furan-2-yl]methylamino]ethyl]imidazolidin-2-ylidene]propanedinitrile |
InChI |
InChI=1S/C19H26N6O.C4H4O4/c20-12-16(13-21)19-23-7-11-25(19)10-6-22-14-17-4-5-18(26-17)15-24-8-2-1-3-9-24;5-3(6)1-2-4(7)8/h4-5,22-23H,1-3,6-11,14-15H2;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI Key |
ULJCVCIVEVXIKD-WLHGVMLRSA-N |
SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Isomeric SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(O2)CNCCN3CCNC3=C(C#N)C#N.C(=CC(=O)O)C(=O)O |
Synonyms |
(1-(2-(((5-(piperidinomethyl)-2-furanyl)methyl)amino)ethyl)-2-imidazolidinylidene)propanedinitrile fumarate KW 5092 KW-5092 |
Origin of Product |
United States |
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